molecular formula C21H21FN4O2S B11137191 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide

Cat. No.: B11137191
M. Wt: 412.5 g/mol
InChI Key: YHNNIXZPRLLAOY-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a benzisothiazole ring, a piperazine moiety, and a fluorophenyl group. These structural elements contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the carbonyl group or the benzisothiazole ring, leading to the formation of alcohols or reduced heterocycles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,2-benzisothiazol-3-yl)piperazino]-N-(4-fluorophenyl)-4-oxobutanamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21FN4O2S

Molecular Weight

412.5 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(4-fluorophenyl)-4-oxobutanamide

InChI

InChI=1S/C21H21FN4O2S/c22-15-5-7-16(8-6-15)23-19(27)9-10-20(28)25-11-13-26(14-12-25)21-17-3-1-2-4-18(17)29-24-21/h1-8H,9-14H2,(H,23,27)

InChI Key

YHNNIXZPRLLAOY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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